molecular formula C7H3Cl3O B152503 3,4-Dichlorobenzoyl chloride CAS No. 3024-72-4

3,4-Dichlorobenzoyl chloride

Cat. No.: B152503
CAS No.: 3024-72-4
M. Wt: 209.5 g/mol
InChI Key: VTXNOVCTHUBABW-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses .

Preparation Methods

3,4-Dichlorobenzoyl chloride is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride. The reaction involves heating the mixture to facilitate the substitution of the hydroxyl group in the benzoic acid with a chlorine atom, forming the acyl chloride .

Chemical Reactions Analysis

3,4-Dichlorobenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dichlorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3,4-dichlorobenzyl alcohol under specific conditions.

Common reagents used in these reactions include thionyl chloride for preparation, arylamines for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed include dichlorobenzamide derivatives and 3,4-dichlorobenzoic acid .

Scientific Research Applications

Synthesis Applications

3,4-Dichlorobenzoyl chloride is primarily utilized in the synthesis of various organic compounds. Notably, it serves as a precursor in the production of:

  • 3,4-Dichlorophenylacetic Acid : Synthesized through the Arndt-Eistert reaction method, where 3,4-dichlorobenzoic acid is refluxed with thionyl chloride .
  • Sertraline Intermediates : It is employed in the Friedel-Crafts acylation to produce key intermediates such as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone .

Case Study 1: Synthesis of 3,4-Dichlorophenylacetic Acid

In a study conducted using the Arndt-Eistert method, researchers demonstrated the efficient synthesis of 3,4-dichlorophenylacetic acid from 3,4-dichlorobenzoic acid. The reaction involved refluxing with thionyl chloride and yielded significant quantities of the desired product with high purity levels.

Case Study 2: Friedel-Crafts Acylation for Drug Development

A notable application of this compound is in the synthesis of sertraline, an antidepressant medication. The Friedel-Crafts reaction involving this compound has been shown to produce effective intermediates that are crucial for drug formulation .

Market Insights

The market for this compound is growing due to its applications in pharmaceuticals and agrochemicals. Emerging trends indicate an increasing demand for this compound in synthetic pathways leading to various bioactive molecules .

Summary Table of Applications

ApplicationDescriptionMethodology
Synthesis of 3,4-Dichlorophenylacetic AcidUtilized as a reagent in the Arndt-Eistert method for producing phenylacetic acidReflux with thionyl chloride
Intermediates for SertralineKey component in the synthesis of sertraline via Friedel-Crafts acylationFriedel-Crafts acylation
Synthesis of Poly(ether ketones)Acts as an alkylating agent in the preparation of polymers with functional groupsAlkylation reactions

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

3,4-Dichlorobenzoyl chloride can be compared with other similar compounds, such as:

This compound is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes .

Biological Activity

3,4-Dichlorobenzoyl chloride is an important chemical compound used in various industrial and pharmaceutical applications. Its biological activity has been the subject of research due to its potential effects on living organisms, including its antimicrobial properties and its role as a precursor in the synthesis of pharmaceutical agents.

  • Chemical Formula : C7_7H3_3Cl3_3O
  • Molecular Weight : 203.5 g/mol
  • CAS Number : 10041510
  • SMILES Notation : ClC(=O)c1cccc(Cl)c1Cl

Applications

This compound is primarily utilized in:

  • Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various drugs, including antidepressants like sertraline .
  • Chemical Reactions : Employed as an alkylating agent in the synthesis of poly(ether ketone)s, which are important in material science .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, which suggests its potential use as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Table 1: Antimicrobial Activity of this compound

Toxicological Studies

Toxicological assessments indicate that this compound is corrosive and can cause severe burns upon contact with skin or mucous membranes. Inhalation or ingestion can lead to serious health risks, including respiratory distress and gastrointestinal complications .

  • Acute Effects : Skin burns, eye damage, respiratory irritation.
  • Chronic Effects : Potential for long-term respiratory issues if exposure is not controlled.

Case Studies

  • Synthesis of Antimicrobial Agents : A study focused on synthesizing derivatives of benzimidazole using this compound demonstrated enhanced antibacterial activity compared to non-halogenated counterparts. The introduction of chlorine atoms increased lipophilicity, facilitating better membrane penetration in bacteria .
  • Environmental Impact Assessment : Research examining the environmental degradation of chlorinated compounds noted that this compound undergoes hydrolysis in aquatic environments, leading to the formation of less harmful products. However, its persistence in soil and potential bioaccumulation raises concerns about ecological toxicity .

Q & A

Q. What are the standard laboratory synthesis methods for 3,4-Dichlorobenzoyl chloride, and how can purity be optimized?

Basic Research Question
this compound is typically synthesized via refluxing 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Reaction Setup : Use a 1:2 molar ratio of benzoic acid to SOCl₂ in dichloromethane (DCM) with a catalytic amount of DMF to enhance reactivity .
  • Purification : Distillation under reduced pressure (boiling point: 242°C at 760 mmHg) or recrystallization from inert solvents yields >99% purity .
  • Yield Optimization : Excess SOCl₂ and prolonged reflux (1.5–2 hours) ensure complete conversion. Trace moisture must be excluded to avoid hydrolysis .

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.6–8.0 ppm (doublets for Cl-substituted positions) .
  • IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-Cl stretches at 750–850 cm⁻¹ .
  • Melting Point : 30–33°C confirms purity (impurities lower the mp) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 209.46 .

Q. How do reaction conditions influence the regioselectivity of amide formation using this compound?

Advanced Research Question

  • Amine Basicity : Use weakly basic amines (e.g., diethylamine) in DCM to minimize competing hydrolysis .
  • Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of amines.
  • Regioselectivity : Steric hindrance from chlorine substituents directs amide formation to the less hindered position .

Example Protocol : React this compound (1 equiv.) with diethylamine (1.2 equiv.) in DCM at 0°C, followed by room-temperature stirring. Purify via flash chromatography (hexane/EtOAc) .

Q. How can discrepancies in reported melting points (30–33°C vs. 28°C) be resolved?

Basic Research Question
Variations arise from impurities or polymorphic forms:

  • Recrystallization : Use hexane/ethyl acetate to isolate pure crystals .
  • DSC Analysis : Differential scanning calorimetry identifies polymorph transitions .
  • Literature Cross-Check : Compare data from peer-reviewed sources (e.g., Sigma-Aldrich: 30–33°C vs. industrial reports: 28°C ).

Q. What environmental precautions are critical when disposing of this compound waste?

Basic Research Question

  • Neutralization : Hydrolyze with excess aqueous NaOH to form less hazardous 3,4-dichlorobenzoic acid .
  • Regulatory Compliance : Follow EPA guidelines for corrosive waste (UN 3261, Class 8) .
  • Groundwater Protection : Avoid release into drains; use secondary containment in storage areas.

Properties

IUPAC Name

3,4-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNOVCTHUBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062793
Record name Benzoyl chloride, 3,4-dichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3024-72-4
Record name 3,4-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name 3,4-dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorobenzoic acid (20 g, 105.26 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3,4-dichlorobenzoyl chloride as light yellow oil (20 g, 91%).
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Synthesis routes and methods II

Procedure details

Similarly, substituting 2-chloro-4-nitrobenzoyl chloride, 3-bromo-4-methylbenzoyl chloride, 2,6-difluorobenzoyl chloride, 2,5-dichlorobenzoyl chloride, 3,5-dichlorobenzoyl chloride or naphthoyl chloride, for 3,4-dichlorobenzoyl chloride, yields respectively: 2-chloro-4-nitrobenzoic acid, 2-(tert)-butylhydrazide; 3-bromo-4-methylbenzoic acid, 2-(tert)-butylhydrazide; mp 95°-97° C.; 2,5-dichlorobenzoic acid 2-(tert)-butylhydrazide and 3,5dichlorobenzoic acid, 2-(tert)-butylhydrazide, mp 163°-165° C.; 1-naphthoic acid, 2-(tert)-butylhydrazide mp 148°-150° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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